坎地沙坦酯甲氧基类似物

描述

Synthesis Analysis

The synthesis of candesartan cilexetil, including its methoxy analogues, involves complex organic transformations. A notable method starts from methyl 2-amino-3-nitrobenzoate, leading to the final product through reactions like N-arylation to form the 2-ethoxy benzimidazole ring, a key structural component of candesartan cilexetil (Wang et al., 2010).

Molecular Structure Analysis

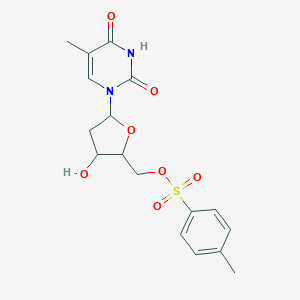

The molecular structure of candesartan cilexetil and its analogues can be characterized using techniques like NMR and MS. Impurities and degradation products have been synthesized and identified, emphasizing the compound's structural complexity and the importance of precise analytical methods for its characterization (Havlíček et al., 2009).

Chemical Reactions and Properties

Candesartan cilexetil undergoes hydrolysis and transesterification reactions, especially during solid-phase extraction processes, demonstrating its chemical reactivity. These reactions are significant for understanding the drug's stability and the conditions under which it can degrade (Ferreirós et al., 2007).

Physical Properties Analysis

The development of controlled-release formulations and the examination of candesartan cilexetil's solubility and bioavailability underscore the importance of its physical properties. The formulation of polar lipid microparticles, for example, shows the effort to enhance its physical properties for better therapeutic efficacy (Kamalakkannan et al., 2013).

Chemical Properties Analysis

Candesartan cilexetil's chemical properties, including its interaction with other substances and its behavior under various conditions, have been extensively studied. Investigations into its impurities and the structural elucidation of related compounds provide deep insights into its chemical profile and potential reactions (Raman et al., 2011).

科学研究应用

慢性心力衰竭中的心血管益处

坎地沙坦酯,坎地沙坦的口服前体药物,是血管紧张素 II 亚型 1 (AT1) 受体的极高选择性拮抗剂,介导血管紧张素 II 的升压活性。它被批准用于治疗欧洲左心室 (LV) 收缩功能受损患者的慢性心力衰竭 (CHF)。CHARM(坎地沙坦治疗心力衰竭:评估死亡率和发病率的降低)计划表明,坎地沙坦酯可降低 CHF 患者的发病率和死亡率,左心室射血分数 ≤40%,在症状性 CHF 治疗方案中用作 ACE 抑制剂的替代品或补充剂时提供心血管益处 (Fenton & Scott, 2005)。

持续降血压

坎地沙坦酯因其作为血管紧张素 II 型 I (AT1) 受体拮抗剂的有效性和长效性而著称,可在给药后长达 48 小时内持续降低血压。这一特性在临床上非常重要,特别是在考虑高血压患者的依从性问题时 (Bönner & Fuchs, 2005)。

与其他血管紧张素 II 受体拮抗剂的比较

研究表明,坎地沙坦酯与其他抗高血压药物相比具有多项优势,包括与洛沙坦相比具有更好的临床疗效、24 小时持续作用以及对原发性高血压患者的良好耐受性。它在联合治疗中的疗效(例如,与氢氯噻嗪和氨氯地平)以及对 AT1 受体的选择性、紧密结合和缓慢解离是值得注意的。初步研究表明,坎地沙坦酯也提供了超出血压控制的保护,包括潜在的终末器官保护 (Sever, 1999)。

肾脏保护作用和糖尿病肾病的治疗

坎地沙坦对肾脏有益,这似乎不仅源于全身血压的降低,还源于它对肾内血管紧张素 II 型 I (AT1) 受体的阻断。初步研究表明,坎地沙坦降低了高血压患者的肾血管阻力和 2 型糖尿病患者的尿白蛋白排泄,同时伴有微量白蛋白尿或蛋白尿。这些发现强调了血管紧张素 II 受体阻滞剂类别在预防或进展糖尿病肾病方面的潜力,突出了坎地沙坦对糖尿病患者的肾脏保护作用 (Mimran & Alfaro, 2003)。

安全和危害

Candesartan Cilexetil Methoxy Analogue is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is suspected of damaging fertility or the unborn child. Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

属性

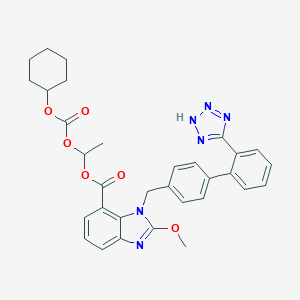

IUPAC Name |

1-cyclohexyloxycarbonyloxyethyl 2-methoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32N6O6/c1-20(43-32(40)44-23-9-4-3-5-10-23)42-30(39)26-13-8-14-27-28(26)38(31(33-27)41-2)19-21-15-17-22(18-16-21)24-11-6-7-12-25(24)29-34-36-37-35-29/h6-8,11-18,20,23H,3-5,9-10,19H2,1-2H3,(H,34,35,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICNSKCNGTUJNOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OC(=O)C1=C2C(=CC=C1)N=C(N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)OC)OC(=O)OC6CCCCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10433320 | |

| Record name | Candesartan Cilexetil Methoxy Analogue | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-cyclohexyloxycarbonyloxyethyl 2-methoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |

CAS RN |

1026042-12-5 | |

| Record name | Candesartan Cilexetil Methoxy Analogue | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one](/img/structure/B27824.png)